molecular formula C8H7NO B2522332 5-Ethynyl-1-methylpyridin-2-one CAS No. 1693759-63-5

5-Ethynyl-1-methylpyridin-2-one

Cat. No. B2522332
CAS RN: 1693759-63-5
M. Wt: 133.15
InChI Key: ZOVMLANFQLKPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5-Ethynyl-1-methylpyridin-2-one is represented by the linear formula C8H7NO . The InChI code for this compound is 1S/C8H7NO/c1-3-7-4-5-8(10)9(2)6-7/h1,4-6H,2H3 .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Ethynyl-1-methylpyridin-2-one are not detailed in the search results. More detailed information may be found in specialized chemical databases or scientific literature .

Scientific Research Applications

Programmable Molecular Diodes

Research by Derosa, Guda, and Seminario (2003) unveils a novel application of a related compound, showcasing a programmable molecular diode that exhibits charge-induced conformational switching and rectifying behavior. This device could potentially serve as a memory operated with an external field or as a nano-actuator controlling the rotation of a ring by charging the molecule with a bias voltage (Derosa, Guda, & Seminario, 2003).

Enhancing DNA Synthesis Detection

Bao et al. (2018) introduced an innovative approach named RICK (capture of the newly transcribed RNA interactome using click chemistry), combining 5-ethynyluridine labeling of newly transcribed RNAs with protein characterization. This method systematically captures proteins bound to a wide range of RNAs, offering a powerful tool for understanding RNA-protein interactions and expanding our knowledge of the RNA-bound proteome (Bao et al., 2018).

Lanthanide Luminescence Sensitization

A study by Xu et al. (2008) explores the reactions of a 5-ethynyl-2,2'-bipyridine derivative, leading to the development of heterotetranuclear complexes that enable efficient energy transfer pathways for lanthanide luminescence sensitization. This research paves the way for novel applications in luminescent materials and optical devices (Xu et al., 2008).

Constrained Peptidomimetic Incorporation

Investigations into the incorporation of 5-methylpyridin-2-one into peptide-based proteasome inhibitors by Xin et al. (2016) reveal that while this moiety can be introduced into the inhibitors, it compromises their activity. This study provides crucial insights into the design and optimization of proteasome inhibitors for therapeutic applications (Xin et al., 2016).

properties

IUPAC Name

5-ethynyl-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-4-5-8(10)9(2)6-7/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVMLANFQLKPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1-methylpyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.